N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-8-9-17(25)22(16)12-18(26)23(11-13-5-3-4-10-20-13)19-21-14-6-1-2-7-15(14)27-19/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGMNRVYLGSNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the pyrrolidinone moiety: This step involves the reaction of succinic anhydride with an amine to form the pyrrolidinone ring.
Attachment of the pyridinylmethyl group: This can be done via a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Benzothiazole Ring
Substituents on the benzothiazole ring significantly alter biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Methyl and methoxy groups (e.g., 5,6-dimethyl or 4-methoxy-7-methyl) could modulate electronic effects and steric hindrance, affecting binding to enzymatic targets like cyclooxygenase-2 (COX-2) or kinases .
- The pyridin-2-ylmethyl group in the target compound distinguishes it from analogs with pyridin-3-ylmethyl substitutions, possibly influencing receptor interaction geometry .
Modifications on the Acetamide Side Chain
The 2,5-dioxopyrrolidin-1-yl group in the target compound is a notable feature. Comparisons with other acetamide derivatives:
Key Observations :
- The 2,5-dioxopyrrolidin-1-yl group may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins, a mechanism seen in kinase inhibitors .
- Piperazinyl-sulfonyl derivatives (e.g., compound 47 ) exhibit antimicrobial activity, suggesting that sulfonamide groups enhance interactions with bacterial enzymes .
Pharmacological Activity Comparison
Anti-Inflammatory and Anti-Proliferative Activities
- Chalcone derivatives (structurally distinct but functionally related) show anti-proliferative activity via tubulin polymerization inhibition, suggesting that the benzothiazole core in the target compound may similarly target cellular proliferation pathways .
Antimicrobial Activity
- Compound 47 (piperazinyl-sulfonyl) showed MIC values of 6.25 µg/mL against Staphylococcus aureus, while compound 49 (thiazol-2-yl) exhibited antifungal activity against Candida albicans (MIC = 12.5 µg/mL) . The target compound’s pyrrolidinone group may lack direct antimicrobial efficacy but could synergize with other moieties.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Benzo[d]thiazole ring : Known for its biological activity.
- Pyrrolidin-1-yl group : Associated with various pharmacological effects.
- Pyridin-2-ylmethyl group : Enhances interaction with biological targets.
These structural characteristics contribute to its versatility and efficacy in biological applications.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds similar to N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide. For instance, derivatives exhibiting similar structural features have shown effectiveness in various seizure models. A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant protection in animal models for epilepsy, indicating that such compounds could be promising candidates for treating epilepsy .
Anti-inflammatory Activity
Research has also indicated that derivatives of benzo[d]thiazole possess anti-inflammatory properties. A study on N-(benzo[d]thiazol-2-yl)acetamide derivatives showed their potential as cyclooxygenase (COX) inhibitors, which are crucial targets for anti-inflammatory drugs. The compounds exhibited analgesic and anti-inflammatory activities, suggesting that the target compound may share similar properties .
The biological activity of N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide can be attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical pathways such as inflammation and neuronal excitability. The binding interactions can lead to altered enzyme activity, which is essential for its therapeutic effects.
Case Studies and Research Findings
A comparative analysis of various derivatives has been conducted to evaluate their biological activities:
| Compound | Activity | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| 5b | Anticonvulsant | 15.4 | 20.7 |
| 5q | Anticonvulsant | 18.6 | 34.9 |
The above data indicates that certain derivatives show promising anticonvulsant activity with protective indices significantly higher than standard treatments like phenytoin and carbamazepine .
Synthesis and Development
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions, starting from the preparation of the benzo[d]thiazole ring followed by the introduction of other groups. This complexity allows for various modifications that can enhance biological activity.
Q & A
Q. Table 1: Antifungal activity of selected analogs (Zone of inhibition, mm)
| Compound | C. albicans | A. flavus | A. niger |
|---|---|---|---|
| S30A1 (parent) | 18.2 | 16.5 | 14.3 |
| S30 (CF3-subst) | 22.1 | 20.4 | 15.8 |
| Miconazole | 25.0 | 24.0 | 22.0 |
| Data adapted from . |
Advanced: How do computational methods (e.g., DFT, docking) elucidate reaction mechanisms and target interactions?
Methodological Answer:
- DFT calculations : Used to model reaction pathways, such as the base-catalyzed elimination of HCl in dithiazole intermediates. Basis sets like B3LYP/6-31G* predict transition states and charge distribution on the dioxopyrrolidinyl group .
- Molecular docking : Identifies binding poses in targets like Src kinase or fungal CYP51. For example, the pyridylmethyl group forms hydrogen bonds with Asp404 in Src, while the dioxopyrrolidinyl group occupies a hydrophobic cleft .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Discrepancies in antifungal IC50 values may arise from variations in disc diffusion protocols (e.g., inoculum size, agar composition). Cross-validate using microbroth dilution (CLSI M27 guidelines) .
- Metabolic stability : Inconsistent anticonvulsant efficacy in vivo vs. in vitro may reflect differences in hepatic metabolism. Use liver microsome assays to assess stability (e.g., t1/2 > 60 min for viable candidates) .
Advanced: What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
- PEGylation : Adding polyethylene glycol (PEG) chains to the pyridylmethyl group increases aqueous solubility (e.g., from 0.5 mg/mL to 8.2 mg/mL) while maintaining Src inhibition .
- Prodrug design : Masking the dioxopyrrolidinyl group as a tert-butyl carbamate improves intestinal absorption, with enzymatic cleavage in plasma restoring activity .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Catalyst screening : Use Pd/C instead of PtO2 for hydrogenation steps, reducing reaction time from 24h to 6h .
Advanced: What in silico tools predict off-target interactions or toxicity?
Methodological Answer:
- SwissADME : Predicts blood-brain barrier permeability (e.g., logBB < -1 for reduced neurotoxicity) and CYP450 inhibition .
- ProTox-II : Flags hepatotoxicity risks by analyzing structural alerts (e.g., thiazole rings may elevate ALT levels at >10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
